molecular formula C12H14Cl2N2S B12712298 Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride CAS No. 72319-20-1

Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride

Cat. No.: B12712298
CAS No.: 72319-20-1
M. Wt: 289.2 g/mol
InChI Key: DZWDZOPTPSTQCT-UHFFFAOYSA-N
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Description

Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a benzenamine core with an aminophenylthio substituent. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride typically involves the reaction of 2-aminobenzenethiol with 4-nitroaniline under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the nitro group, leading to the formation of the desired product. The reaction is usually carried out in the presence of a reducing agent such as iron powder or tin chloride to facilitate the reduction of the nitro group to an amino group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

72319-20-1

Molecular Formula

C12H14Cl2N2S

Molecular Weight

289.2 g/mol

IUPAC Name

2-(4-aminophenyl)sulfanylaniline;dihydrochloride

InChI

InChI=1S/C12H12N2S.2ClH/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14;;/h1-8H,13-14H2;2*1H

InChI Key

DZWDZOPTPSTQCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)N.Cl.Cl

Origin of Product

United States

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